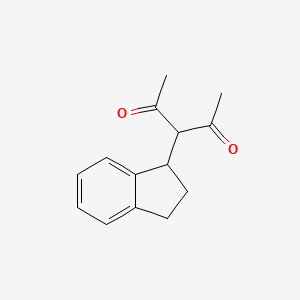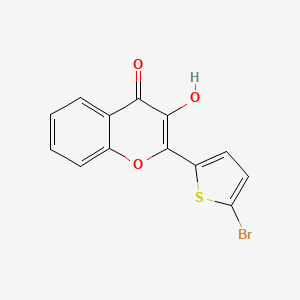
Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate is a chemical compound with the molecular formula C18H24Br2O6 and a molecular weight of 496.19 g/mol . This compound is characterized by the presence of two tert-butyl groups and two bromine atoms attached to a phenylene ring, which is further connected to two acetate groups through oxygen linkages.
Vorbereitungsmethoden
The synthesis of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate typically involves multiple steps, including bromination and esterification reactions. One common synthetic route starts with the bromination of 1,4-dihydroxybenzene to form 2,5-dibromo-1,4-dihydroxybenzene. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenylene ring can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate can be compared with other similar compounds, such as:
Di-tert-butyl 2,2’-((2,5-dichloro-1,4-phenylene)bis(oxy))diacetate: Similar structure but with chlorine atoms instead of bromine.
Di-tert-butyl 2,2’-((2,5-difluoro-1,4-phenylene)bis(oxy))diacetate: Similar structure but with fluorine atoms instead of bromine.
Di-tert-butyl 2,2’-((2,5-diiodo-1,4-phenylene)bis(oxy))diacetate: Similar structure but with iodine atoms instead of bromine.
The uniqueness of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate lies in its specific reactivity and applications, which are influenced by the presence of bromine atoms.
Eigenschaften
Molekularformel |
C18H24Br2O6 |
|---|---|
Molekulargewicht |
496.2 g/mol |
IUPAC-Name |
tert-butyl 2-[2,5-dibromo-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenoxy]acetate |
InChI |
InChI=1S/C18H24Br2O6/c1-17(2,3)25-15(21)9-23-13-7-12(20)14(8-11(13)19)24-10-16(22)26-18(4,5)6/h7-8H,9-10H2,1-6H3 |
InChI-Schlüssel |
UFHWKGQQIWZVHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)

![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)

![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)


![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
